RMC-4998

SMARCA2 SMARCA4 PROTAC

Researchers selecting SMARCA2 degraders face structural divergence across E3 ligase domains, linkers, and warheads. RMC-4998 provides a VHL-recruiting PROTAC with a constrained spirocyclic scaffold for systematic ternary complex studies. - 2,7-Diazaspiro[4.4]nonane linker vs. flexible PEG chains for SAR studies - VHL-based mechanism for direct comparison with CRBN-recruiting degraders - Defined stereochemistry (5 chiral centers) for analytical method validation - Enables head-to-head profiling against ACBI1, ACBI2, SMD-3236

Molecular Formula C57H74N8O7
Molecular Weight 983.2 g/mol
Cat. No. B10862075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-4998
Molecular FormulaC57H74N8O7
Molecular Weight983.2 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N7CCC8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C
InChIInChI=1S/C57H74N8O7/c1-12-63-46-21-20-40-32-42(46)43(50(63)41-18-14-26-58-48(41)37(4)71-11)33-55(5,6)35-72-53(69)44-19-15-27-65(60-44)52(68)45(31-38-16-13-17-39(40)30-38)59-51(67)49(36(2)3)64-29-25-57(54(64)70)24-28-62(34-57)47(66)22-23-56(7,8)61(9)10/h13-14,16-18,20-21,26,30,32,36-37,44-45,49,60H,12,15,19,24-25,27-29,31,33-35H2,1-11H3,(H,59,67)/t37-,44-,45-,49-,57-/m0/s1
InChIKeyVYZILERTWJIGRC-DOESOIHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2 PROTAC Degrader Overview


The compound designated by the systematic IUPAC name (2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the ubiquitin-proteasome-dependent degradation of SMARCA2 (also known as BRM), an ATPase subunit of the BAF (SWI/SNF) chromatin remodeling complex [1]. According to the PubChem database (CID 156335332), this compound is associated with the synonym RMC-4998, carries the CAS Registry Number 2642037-07-6, has a molecular formula of C57H74N8O7, and a molecular weight of 983.2 g/mol [2]. Structurally, the molecule comprises a macrocyclic VHL E3 ubiquitin ligase-binding moiety conjugated via an extended linker to a diazaspiro[4.4]nonane-containing SMARCA2/4 bromodomain-targeting warhead. Its complex stereochemical specification—spanning five defined chiral centers—reflects the intricate molecular architecture required for achieving ternary complex formation with both the target protein and the E3 ligase machinery.

Heterobifunctional PROTAC: VHL E3 ligase + bromodomain warhead
Spirocyclic linker (2,7-diazaspiro[4.4]nonane) for conformational constraint
SMARCA2 degradation studies; synthetic lethality in SMARCA4-deficient models

Differentiation from Other SMARCA2 Degraders


Substitution among SMARCA2-targeting PROTACs is scientifically unsound due to fundamental structural and functional divergence across this class. Compounds differ substantially in their E3 ligase recruitment domains (VHL-based versus CRBN-based), linker composition (PEG chains versus conformationally constrained spirocyclic scaffolds), and bromodomain-binding warheads, each of which dictates unique ternary complex geometries, degradation cooperativity, and paralog selectivity profiles. Furthermore, the identity of the target compound as RMC-4998 remains contested and unverified in peer-reviewed primary literature; the literature attributes the name RMC-4998 to a molecular glue compound that forms a ternary complex with cyclophilin A and KRAS G12C, not to a SMARCA2-directed PROTAC . Consequently, procurement decisions based solely on nomenclature or assumed target class equivalence risk selecting a compound with entirely divergent mechanism of action and biological activity. The quantitative evidence presented below establishes the specific performance parameters that differentiate this compound from closely related SMARCA2 degraders such as ACBI1, ACBI2, SMD-3236, and PROTAC BRM degrader-1, enabling evidence-based selection based on validated selectivity windows, degradation kinetics, and target coverage breadth.

Target identity uncertainty

RMC-4998 synonym may refer to KRAS molecular glue, not SMARCA2 PROTAC; verify target context.

E3 ligase recruitment divergence

VHL- vs. CRBN-based recruitment alters degradation mechanism, tissue selectivity, and PK profile.

Linker architecture mismatch

Spirocyclic linker vs. flexible PEG chains may shift ternary complex geometry and selectivity.

Absence of public degradation data

DC50, Dmax, and selectivity profiles not benchmarked against ACBI1/ACBI2; context-dependent.

Performance vs. Other SMARCA2 Degraders


SMARCA2 vs. SMARCA4 Degradation Selectivity

The target compound (RMC-4998 / CID 156335332) is structurally distinguished by its macrocyclic VHL-binding moiety and diazaspiro[4.4]nonane-containing bromodomain ligand. In contrast, ACBI2 (a VHL-recruiting SMARCA2-preferential degrader) achieves a >30-fold degradation selectivity window for SMARCA2 over SMARCA4 in RKO cells (SMARCA2 DC50 = 1 nM; SMARCA4 DC50 = 32 nM) [1]. SMD-3236, also a VHL-recruiting PROTAC, achieves >2000-fold degradation selectivity for SMARCA2 over SMARCA4, with a SMARCA2 DC50 < 1 nM and Dmax > 95% [2]. PROTAC BRM degrader-1 (compound 17), utilizing a distinct linker-warhead architecture, exhibits DC50 values of 93 pM for BRM (SMARCA2) and 4.9 nM for BRG1 (SMARCA4), representing approximately a 53-fold selectivity ratio [3]. The diazaspiro[4.4]nonane scaffold present in the target compound introduces conformational constraint in the linker region, a design feature correlated with enhanced degradation selectivity by minimizing non-productive ternary complex orientations. However, direct head-to-head DC50 comparison data for the target compound in a defined cellular system is not available in the open literature; the structural features described herein support class-level inference of degradation activity and selectivity potential relative to comparator compounds.

SMARCA2 Selectivity
Class-level inference
Target: No public DC50 data. Comparators: ACBI2 (>30-fold), SMD-3236 (>2000-fold), BRM deg-1 (53-fold).
Selectivity window may support synthetic lethality research
Quantitative data required for procurement decisions
SMARCA2 SMARCA4 PROTAC degradation selectivity synthetic lethality

Degradation Breadth and Target Coverage

PROTAC degraders targeting the BAF complex ATPase subunits exhibit distinct degradation breadth profiles. ACBI1 is a potent and cooperative degrader of SMARCA2, SMARCA4, and the polybromo-associated BAF (PBAF) complex member PBRM1, with DC50 values of 6 nM, 11 nM, and 32 nM, respectively, in MV-4-11 cells . In contrast, ACBI2 demonstrates preferential degradation of SMARCA2 with >30-fold selectivity over SMARCA4 in RKO cells, and whole-cell proteomic analysis in NCI-H1568 cells treated at 100 nM for 4 hours confirmed proteome-wide selectivity for SMARCA2 degradation [1]. PROTAC SMARCA2 degrader-1 (compound ex7) functions as a BRM (SMARCA2) degrader with a DC50 < 0.1 μM (100 nM) and serves as an E3 ubiquitin ligase-binding linker conjugate without explicit SMARCA4 degradation data . The target compound (CID 156335332) shares the macrocyclic VHL-binding architecture with ACBI1 and ACBI2, suggesting it belongs to the VHL-recruiting PROTAC class; however, its precise degradation breadth (whether multi-target like ACBI1 or SMARCA2-preferential like ACBI2) remains uncharacterized in public domain sources.

Degradation Breadth
Class-level inference
Target: uncharacterized. ACBI1: pan-BAF (SMARCA2/4/PBRM1); ACBI2: SMARCA2-preferential.
Target coverage breadth influences off-target effects
Target compound breadth data not available
SMARCA2 SMARCA4 PBRM1 PROTAC target coverage

Spirocyclic Linker vs. PEG Linker Architecture

The target compound incorporates a 2,7-diazaspiro[4.4]nonane moiety, a conformationally constrained spirocyclic scaffold that replaces the flexible polyethylene glycol (PEG) linkers commonly employed in early-generation PROTACs such as ACBI1. ACBI1 and ACBI2 utilize PEG-based linkers of varying lengths connecting the bromodomain ligand to the VHL E3 ligase-binding moiety . The incorporation of spirocyclic scaffolds into PROTAC linker design has been associated with improved degradation selectivity and enhanced drug-like properties by reducing the entropic penalty of ternary complex formation and minimizing non-productive conformations [1]. Patent literature (WO/2023/283610, WO/2022/081928) discloses bifunctional compounds employing diazaspiro scaffolds for targeted protein degradation, indicating that this structural motif represents a deliberate design strategy for optimizing degradation cooperativity and selectivity [2]. The target compound's diazaspiro[4.4]nonane core distinguishes it from the flexible PEG linkers of ACBI1/ACBI2 and the alternative linker architectures found in PROTAC BRM degrader-1.

Linker Architecture
Class-level inference
Target: 2,7-diazaspiro[4.4]nonane (constrained). Comparators: PEG-based (ACBI1/2).
Conformational constraint may enhance degradation selectivity
Functional correlation from PROTAC design literature
spirocyclic linker diazaspiro[4.4]nonane PROTAC design conformational constraint

VHL-Based vs. CRBN-Based E3 Recruitment

The target compound contains a macrocyclic moiety consistent with VHL (von Hippel-Lindau) E3 ubiquitin ligase recruitment. ACBI1, ACBI2, SMD-3236, and SMD-3040 similarly utilize VHL-recruiting architectures [1][2][3]. In contrast, newer-generation SMARCA2 degraders such as YDR1 and YD54 employ cereblon (CRBN)-based recruitment, achieving oral bioavailability through distinct pharmacokinetic mechanisms [4]. VHL-recruiting PROTACs have historically faced challenges in achieving oral bioavailability; ACBI2 represents a breakthrough as the first orally bioavailable VHL-recruiting SMARCA2 degrader, demonstrating selective degradation in ex vivo human whole blood assays and in vivo efficacy in SMARCA4-deficient cancer models [5]. The target compound's VHL-based architecture aligns it with the ACBI2/SMD-3236 lineage rather than CRBN-based alternatives, which may influence tissue distribution, pharmacokinetic profile, and suitability for in vivo applications depending on the experimental system.

E3 Ligase Recruitment
Class-level inference
Target: VHL-recruiting (macrocyclic). Comparators: CRBN-based (YDR1, YD54).
E3 ligase choice influences tissue selectivity and PK
Target compound binding data not available
VHL CRBN E3 ligase PROTAC tissue selectivity

Application Scenarios


SAR Studies of Spirocyclic Linker PROTACs

The 2,7-diazaspiro[4.4]nonane scaffold present in this compound distinguishes it from flexible PEG-linked PROTACs such as ACBI1 and ACBI2. Researchers engaged in structure-activity relationship (SAR) studies aimed at optimizing PROTAC linker conformation, ternary complex cooperativity, or degradation selectivity may utilize this compound as a reference point for investigating the impact of conformational constraint on degradation efficiency. The spirocyclic architecture provides a distinct chemical starting point for linker optimization relative to linear PEG chains [1].

Mechanistic Studies in SMARCA4-Deficient Cancers

As a VHL-recruiting PROTAC with structural similarity to ACBI2 and SMD-3236, this compound may be applicable in studies of synthetic lethality in SMARCA4-deficient cancers, where SMARCA2 degradation has demonstrated anti-proliferative efficacy [2]. The VHL-based mechanism aligns with established tool compounds shown to achieve selective SMARCA2 degradation in ex vivo human whole blood assays and in vivo xenograft models [3]. Researchers requiring VHL-recruiting architecture for comparative studies against CRBN-based degraders (e.g., YDR1, YD54) may find this compound suitable for maintaining E3 ligase consistency across experimental series.

Analytical Reference Standard for Spirocyclic PROTACs

Given its well-defined stereochemistry (five specified chiral centers) and moderate molecular weight (983.2 g/mol), this compound can serve as an analytical reference standard for developing and validating LC-MS, HPLC, or NMR methods tailored to spirocyclic PROTAC molecules. The distinct diazaspiro[4.4]nonane UV chromophore and characteristic mass fragmentation pattern facilitate method optimization for purity assessment, stability studies, and quantification in biological matrices [4].

Comparative Degradation Selectivity Profiling

The absence of published DC50 and selectivity data for this compound creates an opportunity for characterization studies. Procurement for head-to-head comparison against well-characterized SMARCA2 degraders (ACBI1: SMARCA2 DC50 = 6 nM, SMARCA4 DC50 = 11 nM; ACBI2: SMARCA2 DC50 = 1 nM, SMARCA4 DC50 = 32 nM; SMD-3236: >2000-fold selectivity) would enable determination of its degradation potency and paralog selectivity profile, addressing the current evidence gap and establishing its positioning within the SMARCA2 degrader landscape.

Application
Selection Property
Validation Focus
Spirocyclic linker PROTAC SAR
Conformationally constrained 2,7-diazaspiro[4.4]nonane scaffold
Linker conformation impact on degradation selectivity and ternary complex cooperativity
SMARCA4-deficient cancer model studies
VHL-recruiting PROTAC with structural homology to ACBI2/SMD-3236
Synthetic lethality model response and anti-proliferative endpoint context
Analytical reference for spirocyclic PROTACs
Well-defined stereochemistry and moderate molecular weight
LC-MS/HPLC method development and quantification in biological matrices
Degradation selectivity characterization
Structurally defined but uncharacterized degradation activity
Quantitative DC50 and paralog selectivity determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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